5-(benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound features a complex polycyclic framework with a benzenesulfonyl substituent at position 5, an imino group at position 6, and a prop-2-enyl chain at position 5. Structural elucidation of such compounds often relies on X-ray crystallography refined via programs like SHELXL .
Properties
IUPAC Name |
5-(benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-3-11-24-19(22)17(29(27,28)15-7-5-4-6-8-15)12-16-20(24)23-18-10-9-14(2)13-25(18)21(16)26/h3-10,12-13,22H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITMYKWZHCOIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-(Benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl Derivative (CAS 862488-54-8)
- Substituents : The 4-fluorobenzenesulfonyl group replaces the benzenesulfonyl in the target compound, introducing electron-withdrawing effects that could alter electronic density and hydrogen-bonding capacity. Additionally, methyl groups at positions 7 and 11 replace the prop-2-enyl and 13-methyl groups, reducing steric hindrance .
- Synthesis : Custom synthesis routes for this analog emphasize scalability and purity, though specific protocols are proprietary .
- Implications: Fluorination may enhance metabolic stability and membrane permeability compared to the non-fluorinated target compound.
Benzazepinoquinolinone Sulfonyl Derivative ()
- Core Structure: A benzo[2,3]azepino[5,4-c]quinolin-5-one framework differs significantly from the triazatricyclo system.
- Synthesis : Utilizes MCM-41(H) catalyst for cyclization, achieving moderate yields (43%). Key spectral data include IR peaks at 1685 cm⁻¹ (C=O) and 3250 cm⁻¹ (N-H) .
- Functional Groups: The toluenesulfonyl group parallels the benzenesulfonyl in the target compound, but the absence of an imino group limits hydrogen-bonding donor sites.
Dithia-Azatetracyclo Derivatives ()
- Core Structure : 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one incorporates sulfur atoms, which increase electron delocalization and alter redox properties compared to the all-nitrogen triazatricyclo system.
- Substituents : Methoxy or hydroxy phenyl groups at position 9 contrast with the benzenesulfonyl group, impacting solubility and dipole moments .
Data Table: Comparative Analysis
Key Research Findings
- Hydrogen Bonding: The imino group in the target compound may form stronger hydrogen bonds than methyl-substituted analogs, as inferred from graph set analysis principles .
- Synthesis Efficiency : MCM-41(H) catalysis () offers a template for optimizing cyclization in complex heterocycles, though yields remain moderate compared to traditional methods.
Biological Activity
5-(benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant biological effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DJOGJRCRWNPRAO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the benzenesulfonyl group allows for potential interactions with enzymes and proteins, which may inhibit their activity and alter cellular pathways. The triazatricyclo framework contributes to the stability of these interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Disruption : It may interfere with the normal progression of the cell cycle in cancer cells.
- Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.
In Vitro Testing
Recent studies have evaluated the cytotoxic effects of 5-(benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl on various cancer cell lines using the MTT assay to measure cell viability.
Results Summary:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| 769-P (Renal Cancer) | 1.94 | Most sensitive to the compound |
| HepG2 (Liver Cancer) | 10.50 | Moderate sensitivity |
| NCI-H2170 (Lung Cancer) | 15.30 | Lower sensitivity compared to others |
| Vero (Normal Cells) | 108.93 | High IC50 indicates lower toxicity |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells to a significant extent.
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
